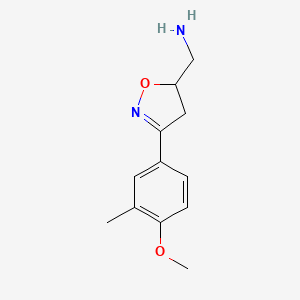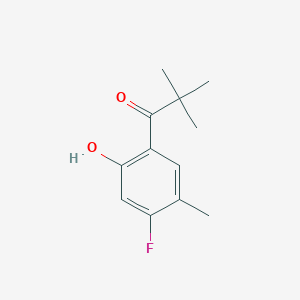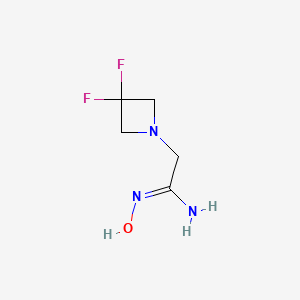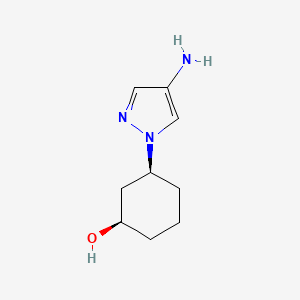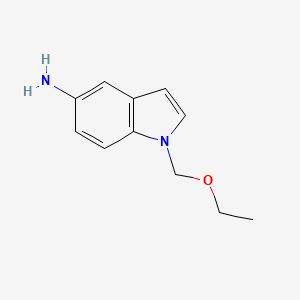
1-(Ethoxymethyl)-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxymethyl)-1H-indol-5-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound features an ethoxymethyl group attached to the nitrogen atom of the indole ring and an amine group at the 5-position of the indole ring.
Vorbereitungsmethoden
The synthesis of 1-(Ethoxymethyl)-1H-indol-5-amine can be achieved through various synthetic routes. One common method involves the protection of the indole nitrogen with an ethoxymethyl group, followed by the introduction of an amine group at the 5-position. This can be done using electrophilic substitution reactions, where the indole ring is treated with an appropriate electrophile to introduce the amine group. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(Ethoxymethyl)-1H-indol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to introduce new functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxymethyl)-1H-indol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Wirkmechanismus
The mechanism of action of 1-(Ethoxymethyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(Ethoxymethyl)-1H-indol-5-amine can be compared with other similar compounds, such as:
1-Methyl-1H-indole: Similar in structure but lacks the ethoxymethyl group.
1-(Methoxymethyl)-1H-indole: Similar but with a methoxymethyl group instead of an ethoxymethyl group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(ethoxymethyl)indol-5-amine |
InChI |
InChI=1S/C11H14N2O/c1-2-14-8-13-6-5-9-7-10(12)3-4-11(9)13/h3-7H,2,8,12H2,1H3 |
InChI-Schlüssel |
XVDRCJZBJNQSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCN1C=CC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


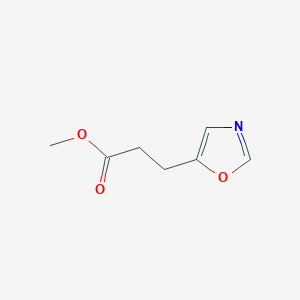

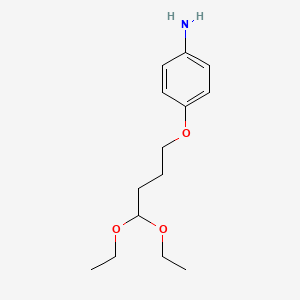
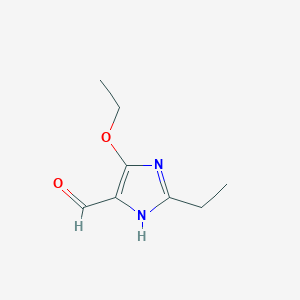
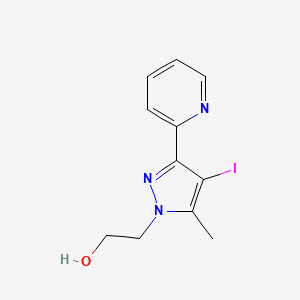
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)

![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13342781.png)

